molecular formula C9H5ClN2O5S B15260628 3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B15260628
M. Wt: 288.66 g/mol
InChI Key: WBTDELMNMNHVTP-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a nitrophenyl group, an oxazole ring, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-nitrophenylhydrazine with ethyl oxalyl chloride to form the corresponding oxazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Oxazole N-oxides: Formed from the oxidation of the oxazole ring.

Scientific Research Applications

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group, which can form covalent bonds with biomolecules.

    Medicine: Explored for its potential as a precursor to pharmacologically active compounds, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to react with nucleophiles through its sulfonyl chloride group. This reactivity allows it to form covalent bonds with various substrates, making it useful in biochemical labeling and modification. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    2-Nitrophenyl-1,2-oxazole: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

    3-(2-Aminophenyl)-1,2-oxazole-5-sulfonyl chloride:

Uniqueness

3-(2-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. The presence of both the nitro group and the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C9H5ClN2O5S

Molecular Weight

288.66 g/mol

IUPAC Name

3-(2-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-7(11-17-9)6-3-1-2-4-8(6)12(13)14/h1-5H

InChI Key

WBTDELMNMNHVTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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